Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid
Brand Name: Vulcanchem
CAS No.: 270065-83-3
VCID: VC1997927
InChI: InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O
Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

CAS No.: 270065-83-3

Cat. No.: VC1997927

Molecular Formula: C16H20N2O4

Molecular Weight: 304.34 g/mol

* For research use only. Not for human or veterinary use.

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid - 270065-83-3

Specification

CAS No. 270065-83-3
Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
IUPAC Name (3S)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1
Standard InChI Key HBMUTHPYXNFHBB-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)CC(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O

Introduction

Chemical Identity and Nomenclature

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is identified by several synonyms in chemical databases and literature. The compound is characterized by its unique stereochemistry and functional groups that contribute to its utility in organic synthesis.

Identifiers and Synonyms

ParameterValue
CAS Number270065-83-3
Empirical FormulaC16H20N2O4
Molecular Weight304.34 g/mol
MDL NumberMFCD01861073
IUPAC Name(3S)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Common Synonyms(S)-3-(Boc-amino)-4-(2-cyanophenyl)butyric acid; Boc-2-cyano-L-β-homophenylalanine

The compound derives its name from its structural components: the tert-butoxycarbonyl (Boc) protecting group, the (S)-stereochemistry at the 3-position, the amino group, the 2-cyano-phenyl substituent, and the butyric acid backbone .

Physical and Chemical Properties

The physical and chemical properties of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid influence its behavior in chemical reactions and its utility in various applications.

Physical Properties

PropertyValue
Physical StateSolid
Boiling Point496.8±40.0 °C (Predicted)
Density1.19
pKa4.37±0.10 (Predicted)
AppearanceCrystalline solid

These properties have been determined through a combination of experimental measurements and computational predictions .

Chemical Descriptors

The chemical structure of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid can be represented through various chemical notation systems:

DescriptorValue
InChIInChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1
InChIKeyHBMUTHPYXNFHBB-ZDUSSCGKSA-N
SMILESCC(C)(C)OC(=O)NC@@HCC(=O)O

These notations provide standardized ways to represent the compound's structure in databases and computational chemistry .

Structural Characteristics

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid possesses several important structural features that determine its chemical behavior and applications.

Functional Groups

The compound contains four primary functional groups:

  • Tert-butoxycarbonyl (Boc) protecting group: A carbamate that protects the amino group

  • Amino group: Located at the 3-position with (S)-stereochemistry

  • Cyano group: Located at the 2-position of the phenyl ring

  • Carboxylic acid: The butyric acid moiety

Stereochemistry

The molecule possesses a stereogenic center at the 3-position with (S)-configuration, which is important for its biological activity and applications in asymmetric synthesis .

Synthesis Methods

The synthesis of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid typically involves protection of the amino group with a tert-butoxycarbonyl (Boc) group to facilitate further chemical transformations.

Chemical Reactions and Applications

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid serves as an important intermediate in organic synthesis due to its reactive functional groups.

Reactivity Profile

The compound can participate in various reactions:

  • Deprotection of the Boc group using acidic conditions (e.g., TFA)

  • Carboxylic acid coupling reactions for peptide synthesis

  • Cyano group transformations (hydrolysis, reduction)

  • Further functionalization of the aromatic ring

Applications

The primary applications of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid include:

  • Pharmaceutical intermediate for drug synthesis

  • Building block for peptide synthesis

  • Chiral auxiliary in asymmetric synthesis

  • Research tool in medicinal chemistry

As evidenced by the market research data, this compound has established significance in chemical research, particularly in pharmaceutical development .

Hazard TypeInformation
ReactivityReacts with strong bases and strong oxidants. Decomposes on heating.
Decomposition ProductsCarbon dioxide, carbon monoxide, and irritating fumes.
Storage RecommendationsStore in a cool, dry place away from incompatible materials.
Incompatible MaterialsStrong oxidizers, acids, alkalis.

Safety data sheets recommend standard laboratory safety precautions when handling this compound .

Market Overview and Availability

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is commercially available from various chemical suppliers for research and industrial purposes.

CompanyRole
Alfa AesarManufacturer/Supplier
TCI ChemicalsManufacturer/Supplier
Sigma-AldrichManufacturer/Supplier
Acros OrganicsManufacturer/Supplier
Apollo ScientificManufacturer/Supplier
Matrix ScientificManufacturer/Supplier
VulcanChemSupplier

These suppliers provide the compound in various purities and package sizes to meet different research needs .

Market Segmentation

The market for Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is segmented by:

Segment TypeCategories
Purity98%, 99%, 99.5% and above
ApplicationPharmaceutical Intermediates, Chemical Research, Agrochemical Intermediates
GeographyNorth America, Europe, APAC, Middle East Asia & Rest of World

Industry reports indicate a growing market for this compound with a projected increase in demand for pharmaceutical intermediates .

Comparison with Related Compounds

To better understand Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, it is helpful to compare it with structurally related compounds.

Similar Boc-Protected Amino Acids

CompoundKey DifferenceMolecular Weight
Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acidCyano group at 3-position304.35 g/mol
Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acidR stereochemistry304.35 g/mol
Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acidCyano group at 4-position304.35 g/mol
Boc-(S)-3-Amino-4-(2-methyl-phenyl)-butyric acidMethyl instead of cyano293.36 g/mol

These structural analogs offer different reactivity profiles and can be selected based on specific synthetic requirements .

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